N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide is a complex organic compound that features a unique structure combining an indane moiety with a pyrazine ring
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(14-8-7-11-5-3-4-6-12(11)14)16(20)13-9-17-10-15(18-13)21-2/h3-6,9-10,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVQYBOLGGECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CN=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indane moiety, followed by the introduction of the pyrazine ring. Key steps may include:
Cyclization: Formation of the indane structure through cyclization reactions.
Functionalization: Introduction of functional groups such as methoxy and methyl groups.
Coupling: Coupling of the indane moiety with the pyrazine ring under specific conditions, often involving catalysts and reagents like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the indane moiety to more oxidized forms.
Reduction: Reduction of the pyrazine ring or other functional groups.
Substitution: Substitution reactions on the aromatic rings, often facilitated by halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper complexes for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The indane moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: Known for their pharmacological properties, including anticancer and anti-inflammatory activities.
Pyrazine derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-6-methoxy-N-methylpyrazine-2-carboxamide is unique due to the combination of the indane and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
